molecular formula C52H75N13O12S2 B146415 Argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-Et-tyr(2)-val(4)- CAS No. 133073-75-3

Argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-Et-tyr(2)-val(4)-

Cat. No. B146415
M. Wt: 1138.4 g/mol
InChI Key: XXXUGLWSEMXTRO-DRLAMOGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-Et-tyr(2)-val(4)- is a synthetic analogue of vasopressin, also known as antidiuretic hormone (ADH). Argipressin is a peptide hormone that regulates the water balance in the body by increasing water reabsorption in the kidneys. It has been widely used in scientific research for its ability to mimic the actions of vasopressin.

Mechanism Of Action

Argipressin acts on the vasopressin receptors in the kidneys, causing an increase in water reabsorption. It also acts on the vasopressin receptors in the blood vessels, causing vasoconstriction and an increase in blood pressure. The mechanism of action of argipressin is similar to that of endogenous vasopressin.

Biochemical And Physiological Effects

Argipressin has been shown to increase water reabsorption in the kidneys, leading to a decrease in urine output. It also causes vasoconstriction, leading to an increase in blood pressure. Argipressin has been used to study the physiological and biochemical effects of vasopressin on the body.

Advantages And Limitations For Lab Experiments

Argipressin has several advantages for lab experiments. It is a stable and well-characterized peptide that can be synthesized easily using SPPS. It has a high affinity for vasopressin receptors, making it a useful tool for studying the mechanisms of action of vasopressin. However, one limitation of argipressin is that it may not fully mimic the effects of endogenous vasopressin in the body.

Future Directions

There are several future directions for research on argipressin. One area of interest is the development of new vasopressin receptor agonists and antagonists for the treatment of various diseases, such as diabetes insipidus and hypertension. Another area of interest is the study of the role of vasopressin in social behavior and cognition, as well as its potential as a therapeutic target for psychiatric disorders. Additionally, further research is needed to fully understand the physiological and biochemical effects of argipressin and its potential as a tool for scientific research.

Synthesis Methods

Argipressin can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide is assembled on a resin support, and the side chains are protected with Fmoc groups. The peptide is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC).

Scientific Research Applications

Argipressin has been used in scientific research to study the physiological and biochemical effects of vasopressin. It has been used as a tool to investigate the role of vasopressin in the regulation of water balance, blood pressure, and stress response. Argipressin has also been used to study the mechanisms of action of vasopressin receptors and their signaling pathways.

properties

CAS RN

133073-75-3

Product Name

Argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-Et-tyr(2)-val(4)-

Molecular Formula

C52H75N13O12S2

Molecular Weight

1138.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-3-oxa-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C52H75N13O12S2/c1-4-77-33-16-14-32(15-17-33)25-35-45(70)61-36(24-31-10-6-5-7-11-31)47(72)64-43(30(2)3)49(74)62-37(26-40(53)66)46(71)63-38(29-78-79-52(27-42(68)59-35)18-22-76-23-19-52)50(75)65-21-9-13-39(65)48(73)60-34(12-8-20-57-51(55)56)44(69)58-28-41(54)67/h5-7,10-11,14-17,30,34-39,43H,4,8-9,12-13,18-29H2,1-3H3,(H2,53,66)(H2,54,67)(H,58,69)(H,59,68)(H,60,73)(H,61,70)(H,62,74)(H,63,71)(H,64,72)(H4,55,56,57)/t34-,35+,36-,37-,38-,39-,43-/m0/s1

InChI Key

XXXUGLWSEMXTRO-DRLAMOGNSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCOCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5

SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCOCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCOCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5

Other CAS RN

133073-75-3

synonyms

1-(4-thio-4-tetrahydropyranoacetic acid)-2-(O-Et-Tyr)-4-Val-arginine vasopressin
argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-Et-Tyr(2)-Val(4)-
argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-ethyltyrosyl(2)-valine(4)-
OCAD-T-V-AVP

Origin of Product

United States

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